S-propyl-L-cysteine sulfoxide - 17795-24-3

S-propyl-L-cysteine sulfoxide

Catalog Number: EVT-365570
CAS Number: 17795-24-3
Molecular Formula: C6H13NO3S
Molecular Weight: 179.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S-propyl-L-cysteine sulfoxide, also known as 3-(propylsulfinyl)-L-alanine, is a naturally occurring organosulfur compound found in various Allium species, including onions (Allium cepa L.). [, ] It belongs to the class of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are flavor precursors responsible for the characteristic aroma and taste of Allium vegetables. [] These compounds are odorless in their natural state but are converted to volatile sulfur-containing compounds upon tissue disruption. [] This conversion is catalyzed by the enzyme alliinase, also present in Allium species, leading to the formation of thiosulfinates, which contribute to the pungent aroma and various biological activities associated with these plants. [, ]

Chemical Reactions Analysis
  • Enzymatic Degradation: In the presence of the enzyme alliinase, it degrades to form dipropyl thiosulfinate, a volatile sulfur-containing compound responsible for the characteristic aroma of Allium species. [, ] This reaction is crucial for the flavor profile of these vegetables and is also implicated in their biological activities.
  • Thermal Degradation: Upon heating, S-propyl-L-cysteine sulfoxide can break down into various volatile compounds, contributing to the aroma of cooked Allium vegetables. [] These compounds include dipropyl disulfide, dipropyl trisulfide, propylthiol, dipropyl thiosulfonate, and alkyl- and alkylthio-substituted pyridines. [] The specific composition of the volatile products depends on factors like temperature, heating time, and water content. []
Mechanism of Action
  • Anticancer Activity: Dipropyl thiosulfinate generated from S-propyl-L-cysteine sulfoxide by C115H methionine γ-lyase (C115H MGL) conjugated with daidzein (C115H MGL-Dz) exhibits anticancer activity against various cancer cell lines. [, , ] It induces apoptosis through both caspase-dependent and -independent pathways and inhibits cell cycle progression, leading to a decrease in the G2/M phase cell population. []
  • Anti-obesity Effects: Research suggests that S-propyl-L-cysteine sulfoxide might contribute to the anti-obesity effects observed in onion extracts. [] While not directly proven for S-propyl-L-cysteine sulfoxide, other related compounds like S-methyl-L-cysteine sulfoxide have been shown to inhibit the formation of oil drops in rat white preadipocyte cells, suggesting a potential role in regulating adipogenesis. []
Applications
  • Food Science and Technology: S-propyl-L-cysteine sulfoxide contributes significantly to the flavor profile of Allium vegetables. [, ] Understanding its formation, degradation, and interactions with other flavor compounds is crucial for optimizing the sensory qualities of these foods.
  • Agriculture: Research on S-propyl-L-cysteine sulfoxide and other ACSOs helps understand sulfur metabolism and flavor development in Allium crops. [, ] This knowledge can be applied to develop cultivars with improved flavor profiles and nutritional value.
  • Biotechnology: The enzymatic conversion of S-propyl-L-cysteine sulfoxide to dipropyl thiosulfinate using C115H MGL-Dz presents a promising approach for targeted drug delivery in cancer therapy. [, , ] This strategy aims to minimize systemic toxicity by generating the active compound directly at the tumor site.

Dipropyl Thiosulfinate

  • Relevance: Dipropyl thiosulfinate is a key degradation product of S-propyl-L-cysteine sulfoxide, formed by the action of the enzyme alliinase. This enzymatic reaction is crucial for the characteristic flavor and aroma of Allium species. [, ] Additionally, the anticancer effects of the pharmacological pair C115H methionine γ-lyase conjugated with daidzein (C115H MGL-Dz) and S-propyl-L-cysteine sulfoxide are attributed to the in situ generation of dipropyl thiosulfinate within tumor cells. [, ]

S-Methyl-L-Cysteine Sulfoxide

  • Relevance: Like S-propyl-L-cysteine sulfoxide, S-methyl-L-cysteine sulfoxide is a substrate for alliinase and contributes to the overall flavor profile of Allium species. [, , ] Both compounds are also studied for their potential health benefits, including anticancer and anti-obesity effects. []

S-Allyl-L-Cysteine Sulfoxide (Alliin)

  • Relevance: Similar to S-propyl-L-cysteine sulfoxide, alliin undergoes enzymatic conversion by alliinase, releasing volatile sulfur compounds responsible for the characteristic garlic aroma. [, ] Both compounds belong to the S-alk(en)yl-L-cysteine sulfoxides family and contribute to the flavor and potential health benefits of Allium vegetables.

S-Ethyl-L-Cysteine Sulfoxide

  • Compound Description: S-Ethyl-L-cysteine sulfoxide is a synthetic cysteine sulfoxide derivative. Unlike naturally occurring cysteine sulfoxides, it shows limited biological activity in stimulating the growth of Leuconostoc mesenteroides, a lactic acid bacterium. []
  • Relevance: The limited activity of S-ethyl-L-cysteine sulfoxide compared to S-propyl-L-cysteine sulfoxide highlights the importance of the alkyl side chain in influencing biological activity. [] This comparison suggests that even minor structural variations within this class of compounds can significantly impact their interactions with biological systems.

Trans(+)-S-(1-Propenyl)-L-Cysteine Sulfoxide

  • Compound Description: Trans(+)-S-(1-Propenyl)-L-cysteine sulfoxide is a major flavor precursor in onions, particularly abundant in cultivars grown under high sulfur conditions. [] It contributes significantly to the characteristic onion flavor upon enzymatic conversion by alliinase.
  • Relevance: Both trans(+)-S-(1-propenyl)-L-cysteine sulfoxide and S-propyl-L-cysteine sulfoxide belong to the S-alk(en)yl-L-cysteine sulfoxide group and are key flavor precursors in Allium species, highlighting the diverse range of sulfur-containing compounds within this group. [, ]

γ-L-Glutamyl-S-(1-Propenyl)-L-Cysteine Sulfoxide

  • Compound Description: γ-L-Glutamyl-S-(1-propenyl)-L-cysteine sulfoxide is a biosynthetic intermediate in the formation of trans(+)-S-(1-propenyl)-L-cysteine sulfoxide. Its levels in onion bulbs are influenced by sulfur availability. [, ]
  • Relevance: While S-propyl-L-cysteine sulfoxide is itself considered a flavor precursor, γ-L-glutamyl-S-(1-propenyl)-L-cysteine sulfoxide represents a compound in the biosynthetic pathway leading to other flavor precursors within the Allium species. [] This highlights the complex metabolic networks involved in generating these sulfur-containing compounds.

Dipropyl Disulfide

  • Compound Description: Dipropyl disulfide is a volatile sulfur compound contributing to the aroma of cooked Allium vegetables. It forms through the thermal degradation of both S-propyl-L-cysteine and S-propyl-L-cysteine sulfoxide. []
  • Relevance: Dipropyl disulfide highlights the impact of processing on flavor profiles in Allium vegetables. While S-propyl-L-cysteine sulfoxide is a precursor to key flavor compounds generated enzymatically, its thermal degradation also leads to the formation of dipropyl disulfide, showcasing the role of both enzymatic and thermal reactions in developing the final flavor profile. []

2-(Propylthio)ethylamine

  • Compound Description: 2-(Propylthio)ethylamine is another volatile sulfur compound formed through the thermal degradation of S-propyl-L-cysteine. Its contribution to the overall aroma profile of cooked Allium vegetables is less studied compared to other volatile sulfur compounds. []
  • Relevance: Similar to dipropyl disulfide, 2-(propylthio)ethylamine highlights the contribution of thermal degradation pathways to the aroma of cooked Allium vegetables, contrasting with the enzymatic formation of flavor compounds from precursors like S-propyl-L-cysteine sulfoxide. []

Dimethyl Trisulfide

  • Relevance: Although structurally different from S-propyl-L-cysteine sulfoxide, dimethyl trisulfide exemplifies the diverse array of volatile sulfur compounds contributing to the complex aroma profiles of Allium vegetables. [] Understanding the balance of these compounds is essential for optimizing flavor in both raw and cooked Allium species.

Properties

CAS Number

17795-24-3

Product Name

3-(Propylsulphinyl)-L-alanine

IUPAC Name

(2R)-2-amino-3-propylsulfinylpropanoic acid

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

InChI

InChI=1S/C6H13NO3S/c1-2-3-11(10)4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-,11?/m0/s1

InChI Key

JZKMSAGUCSIIAH-ITZCMCNPSA-N

SMILES

CCCS(=O)CC(C(=O)O)N

Canonical SMILES

CCCS(=O)CC(C(=O)O)N

Isomeric SMILES

CCCS(=O)C[C@@H](C(=O)O)N

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